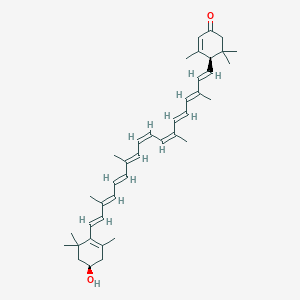
Titanium-tritide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium-tritide is a compound formed by the reaction of titanium with tritium, a radioactive isotope of hydrogen. This compound is significant in various scientific and industrial applications due to its unique properties, including its ability to store hydrogen isotopes and its use in nuclear fusion technology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium-tritide is typically prepared by exposing titanium to tritium gas under controlled conditions. The process involves heating a titanium specimen in a vacuum system and introducing tritium gas. The reaction is carried out at temperatures ranging from 550°C to 750°C for absorption and 350°C to 550°C for desorption .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity titanium sheets that are mechanically polished, degreased, and deoxidized. The titanium is then exposed to tritium gas in a vacuum metal system, where the reaction takes place under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Titanium-tritide primarily undergoes absorption and desorption reactions with tritium. The absorption process involves the uptake of tritium by titanium, forming this compound, while desorption involves the release of tritium from the compound .
Common Reagents and Conditions: The primary reagent used in these reactions is tritium gas. The reactions are typically carried out in a vacuum system at high temperatures (550°C to 750°C for absorption and 350°C to 550°C for desorption) .
Major Products Formed: The major product formed during the absorption reaction is this compound. During desorption, tritium gas is released from the compound .
Scientific Research Applications
Titanium-tritide has several scientific research applications, including:
Nuclear Fusion Technology: It is used in the fuel cycle of fusion reactors due to its high hydrogen storage capacity
Betavoltaic Batteries: this compound is used in betavoltaic batteries, which convert beta radiation from tritium into electrical energy
Neutron Generators: High-quality this compound targets are used in neutron generators for various scientific and industrial applications.
Mechanism of Action
The mechanism of action of titanium-tritide involves the absorption and desorption of tritium by titanium. The absorption process is driven by the high affinity of titanium for hydrogen isotopes, while desorption occurs when the compound is heated, releasing tritium gas . The apparent activation energy for absorption and desorption has been determined to be 155.5 kJ/mol and 62.1 kJ/mol, respectively .
Comparison with Similar Compounds
Titanium-protium: Similar to titanium-tritide but involves protium (ordinary hydrogen) instead of tritium
Titanium-deuterium: Involves deuterium (heavy hydrogen) instead of tritium
Nickel-tritide: Another compound used in betavoltaic batteries, but with different properties and applications.
Uniqueness of this compound: this compound is unique due to its high hydrogen storage capacity and its specific use in nuclear fusion technology and betavoltaic batteries. Its ability to store and release tritium efficiently makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
11140-68-4 |
|---|---|
Molecular Formula |
H4Ti |
Molecular Weight |
51.899 g/mol |
IUPAC Name |
titanium tetrahydride |
InChI |
InChI=1S/Ti.4H |
InChI Key |
XOOJFLWSRHQYJN-UHFFFAOYSA-N |
Canonical SMILES |
[TiH4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)

